molecular formula C9H8O2 B1345186 Phenyl acrylate CAS No. 937-41-7

Phenyl acrylate

Cat. No.: B1345186
CAS No.: 937-41-7
M. Wt: 148.16 g/mol
InChI Key: WRAQQYDMVSCOTE-UHFFFAOYSA-N
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Description

Phenyl acrylate (PA) is a synthetic compound that has a wide range of applications in the field of science. It is a colorless liquid with a mild odor, and is commonly used as a monomer in the synthesis of polymers and copolymers materials. PA is used in a variety of laboratory experiments, and it is also used in the production of pharmaceuticals, plastics, and other industrial products.

Scientific Research Applications

Thermo-Mechanical Properties and Toughness of (Meth)Acrylate Networks

Phenyl acrylates are studied for their role in the synthesis of (meth)acrylate networks. Networks incorporating phenyl sidegroups exhibit superior mechanical properties due to their specific chemical structure. These networks are relevant for applications requiring varied glass transition temperatures and rubbery moduli (Safranski & Gall, 2008).

Photocrosslinkable Acrylate Polymers with Chalcone Moiety

Phenyl acrylates are used to synthesize photocrosslinkable acrylate polymers, which are potential candidates for photoresist applications. These polymers show significant thermal stability and photoreactivity, suitable for use in solution-based photoresists (Tamilvanan et al., 2008).

Flame Retardant and Superhydrophobic Coatings

In the development of flame retardant and superhydrophobic coatings, phenyl acrylates contribute to the enhancement of fire-resistance and hydrophobicity. The addition of phenyl-acrylate derivatives in coatings results in increased water contact angles and improved flame resistance (Beyler-Çigil, 2020).

Radical Polymerization Studies

Phenyl acrylates are crucial in understanding the radical polymerization process. The variation in polymerization rate constants with different solvents demonstrates their flexibility in diverse chemical environments. This knowledge aids in tailoring polymerization processes for specific applications (Liaw & Lin, 1994).

Properties and Applications of Poly(Phenyl Acrylate)

Poly(this compound) exhibits characteristics such as a specific temperature coefficient of unperturbed dimensions and a distinct glass transition temperature. These properties make it suitable for applications where polymer rigidity and thermal stability are essential (Hooshmand-Mozaffar et al., 1980).

Mechanism of Action

Target of Action

Phenyl acrylate is primarily used as a monomer in the synthesis of acrylic diblock copolymer nano-objects . The primary targets of this compound are the polymer chains that it helps to form. It interacts with these chains during the polymerization process, contributing to the formation of the polymer structure .

Mode of Action

This compound interacts with its targets through a process known as polymerization-induced self-assembly (PISA) . This process involves the use of a technique called reversible addition–fragmentation chain transfer (RAFT) polymerization . In this process, a chain transfer agent (CTA) is extended using this compound, leading to the production of well-defined sterically-stabilized spheres . The size of these spheres can be adjusted by varying the target degree of polymerization .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the polymerization process. This process involves the formation of long chains of polymers through the reaction of monomers like this compound . The resulting polymers can self-assemble into various morphologies depending on the relative volume fractions of each block .

Pharmacokinetics

It’s known that this compound is used in the synthesis of polymers, suggesting that its bioavailability would be dependent on the properties of the resulting polymer .

Result of Action

The result of this compound’s action is the formation of acrylic diblock copolymer nano-objects . These nano-objects can take the form of spheres, worms, or vesicles depending on the target degree of polymerization . The high glass transition temperature (Tg) of the resulting poly(this compound) allows for the characterization of the various copolymer morphologies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by the solvent used, with different solvents leading to the formation of different polymer morphologies . Additionally, the temperature can also influence the polymerization process and the properties of the resulting polymer .

Safety and Hazards

Phenyl acrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly . This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable, and energy-efficient processes .

Biochemical Analysis

Biochemical Properties

Phenyl acrylate plays a significant role in biochemical reactions, particularly in the context of polymerization. It interacts with various enzymes and proteins that facilitate its polymerization. For instance, this compound can undergo reversible addition–fragmentation chain transfer polymerization, a process mediated by chain transfer agents such as poly(dimethyl acrylamide) and poly(acrylic acid) . These interactions are crucial for the formation of well-defined sterically-stabilized spheres, worms, lamellae, and vesicles, depending on the degree of polymerization .

Cellular Effects

This compound can influence various cellular processes, particularly in the context of its polymeric forms. When introduced to cells, this compound-based polymers can affect cell signaling pathways, gene expression, and cellular metabolism. These effects are mediated through the interaction of this compound polymers with cellular receptors and enzymes, leading to changes in cellular function. For example, this compound polymers can modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is facilitated by the phenyl group, which can form hydrophobic interactions with the active sites of enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as promoting cell growth and differentiation. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. These threshold effects are important for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to polymerization and degradation. It interacts with enzymes such as esterases and hydrolases, which facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of cofactors involved in these metabolic pathways, further modulating its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. For example, this compound can be transported to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes. These localization signals are crucial for the activity and function of this compound, as they determine its interaction with specific biomolecules. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

phenyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQQYDMVSCOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28133-04-2
Record name Poly(phenyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28133-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5061328
Record name Phenyl acrylate
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-41-7
Record name Phenyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl acrylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl acrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL ACRYLATE
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Synthesis routes and methods

Procedure details

A 500-ml, two necked flask was equipped with magnetic stirring bar, nitrogen atmosphere and an addition funnel. The flask was charged with 25 g of 2-(2-hydroxyethoxy)phenol (0.16 mol.), 33 g of triethylamine (0.32 mol.), 250 ml of tetrahydrofuran and 1 g of phenothiazine. Next, 30 g of acryloyl chloride (0.18 mol.) was slowly added to the reaction over 1 hour via the addition funnel. The triethylamine hydrochloride salt was removed by filtration and the mother liquor was evaporated with a rotoevaporator. The remaining liquid was dissolved in chloroform and washed with NaCl(aq.), NH4OH(10%), NaCl(aq.) and dried over MgSO4. The chloroform was removed with a rotoevaporator to yield 26 g (62%) of a reddish brown liquid. The product was confirmed by IR and 13C NMR.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Phenyl acrylate has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.

ANone: Yes, several studies utilize spectroscopic techniques to characterize PA and its derivatives.

  • FTIR spectroscopy confirms the presence of characteristic functional groups, such as the ester carbonyl group (C=O) around 1750 cm-1 in this compound copolymers. [, , , , ]
  • 1H NMR and 13C NMR spectroscopy provide detailed structural information about PA-containing polymers, including copolymer composition, tacticity, and monomer sequence distribution. [, , , , , , , ]

ANone: Research shows that substituents significantly influence the properties of poly(this compound)s. For instance:

  • Chlorine substitution at different positions (ortho, meta, para) on the phenyl ring affects the glass transition temperature and the width of the relaxation time distribution in poly(chlorothis compound)s. [, ]
  • Polar substituents on phenyl acrylates impact their reactivity in copolymerization reactions and subsequent reactions with nucleophiles like monoethanolamine. [, ]

ANone: The thermal stability of PA-based polymers varies depending on the copolymer composition and structure.

  • Thermogravimetric analysis (TGA) reveals that incorporating methyl methacrylate (MMA) into this compound copolymers generally decreases thermal stability with increasing MMA content. [, , ]
  • Interpenetrating polymer networks (IPNs) based on castor oil polyurethane and 4-acetyl this compound exhibit varying thermal degradation behavior depending on their composition. []

ANone: this compound can be polymerized using various methods, including:

  • Free radical polymerization: This method, often initiated by benzoyl peroxide (BPO), is frequently employed for homopolymerization and copolymerization of PA with other vinyl monomers like styrene, methyl methacrylate, and divinylbenzene. [, , , , , , ]
  • Atom transfer radical polymerization (ATRP): This controlled radical polymerization technique allows for the synthesis of well-defined PA-based polymers with targeted molecular weights and narrow molecular weight distributions. []
  • Nitroxide-mediated polymerization (NMP): This controlled radical polymerization method provides good control over PA homopolymerization, enabling the synthesis of block copolymers with thermo-responsive segments. []

ANone: Reactivity ratios are crucial parameters in copolymerization reactions. They determine the relative tendency of monomers to react with themselves or with each other.

  • Studies have determined reactivity ratios for this compound and its derivatives with various comonomers like methyl methacrylate, styrene, and others. [, , , , , , , ]

ANone: this compound-based materials find applications in various fields, including:

  • Antimicrobial agents: Derivatives of p-hydroxythis compound exhibit promising antimicrobial activity against both bacteria and fungi, suggesting potential applications as biocides. []
  • Anion exchange membranes: Cross-linked this compound-based anion exchange membranes show potential for use in non-aqueous redox flow batteries, demonstrating promising capacity retention. []
  • Drug delivery systems: Copolymer beads of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate with this compound derivatives demonstrate potential for controlled drug release applications. []
  • Adsorbents for heavy metal removal: Functionalized poly(this compound)s containing carboxylic acid groups show high adsorption capacities for heavy metal ions like Pb(II), indicating potential for water treatment applications. []
  • Photoresist materials: Polymers with photocrosslinkable chalcone moieties incorporated into this compound copolymers exhibit potential for use as photoresists in microelectronics fabrication. [, ]
  • Liquid crystal polymers: this compound derivatives containing 1,3-dioxane or 1,3-dithiane rings show potential as building blocks for new liquid crystal polymers with tunable mesomorphic properties. []

ANone: The reactivity of this compound can be tuned by introducing various substituents on the phenyl ring or modifying the acrylate moiety.

  • Electron-withdrawing groups like chlorine on the phenyl ring can increase the reactivity of the acrylate double bond towards nucleophilic attack. []
  • Electron-donating groups like methoxy groups can influence the photochemical properties and reactivity of this compound derivatives. []

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